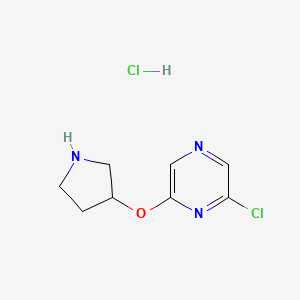

2-Chloro-6-(3-pyrrolidinyloxy)pyrazine hydrochloride

Description

Structural Characteristics and Classification

2-Chloro-6-(3-pyrrolidinyloxy)pyrazine hydrochloride represents a sophisticated example of substituted pyrazine chemistry, featuring a complex molecular architecture that combines multiple functional groups in a single heterocyclic framework. The compound possesses the International Union of Pure and Applied Chemistry name 2-chloro-6-pyrrolidin-3-yloxypyrazine hydrochloride, which precisely describes its structural composition and salt form. The molecular structure consists of a six-membered pyrazine ring containing two nitrogen atoms in the 1,4-positions, with specific substitution patterns that define its chemical identity and reactivity profile.

The structural framework demonstrates the characteristic features of both pyrazine and pyrrolidine chemistry, creating a hybrid molecule with unique properties derived from each component. The pyrazine core provides the fundamental heterocyclic aromatic character, while the pyrrolidinyloxy substituent introduces additional nitrogen functionality and conformational complexity. The presence of the chlorine atom at the 2-position significantly influences the electronic properties of the pyrazine ring, affecting both reactivity patterns and potential biological activity through electronic withdrawal effects.

Classification of this compound places it within multiple chemical categories, including substituted pyrazines, chlorinated heterocycles, and pyrrolidine derivatives. The hydrochloride salt formation represents a common approach to enhancing the stability and handling characteristics of nitrogen-containing heterocycles, particularly those intended for research applications. The compound is specifically designated for research and development use by technically qualified individuals, indicating its specialized nature within chemical research contexts.

| Structural Feature | Description | Chemical Significance |

|---|---|---|

| Pyrazine Ring | Six-membered dinitrogen heterocycle | Provides aromatic stability and electronic properties |

| Chlorine Substituent | Halogen at position 2 | Electron-withdrawing group affecting reactivity |

| Pyrrolidinyloxy Group | Five-membered nitrogen heterocycle via ether linkage | Introduces conformational flexibility and additional nitrogen functionality |

| Hydrochloride Salt | Ionic form with hydrogen chloride | Enhances stability and solubility characteristics |

Historical Context in Pyrazine Chemistry

The development of 2-Chloro-6-(3-pyrrolidinyloxy)pyrazine hydrochloride emerges from the rich historical tradition of pyrazine chemistry, which has evolved significantly since the original identification and synthesis of the parent pyrazine molecule. Pyrazine itself, characterized by the molecular formula carbon four hydrogen four nitrogen two, represents one of the fundamental heterocyclic aromatic compounds with point group symmetry. The systematic development of pyrazine derivatives has proceeded through multiple generations of synthetic methodology, beginning with classical approaches and progressing to contemporary advanced synthetic strategies.

Historical synthesis methods for pyrazine derivatives include the Staedel-Rugheimer pyrazine synthesis from 1876, which established fundamental principles for constructing pyrazine ring systems through condensation and oxidation reactions. The Gutknecht pyrazine synthesis of 1879 provided an alternative approach based on similar principles but employing different synthetic pathways for generating the requisite alpha-ketoamine intermediates. These classical methodologies laid the groundwork for subsequent developments in pyrazine chemistry, including the Gastaldi synthesis of 1921, which further expanded the synthetic repertoire available to researchers working in this field.

The evolution toward more complex substituted pyrazines, such as 2-Chloro-6-(3-pyrrolidinyloxy)pyrazine hydrochloride, represents the culmination of decades of methodological advancement in heterocyclic chemistry. The incorporation of pyrrolidinyloxy substituents reflects contemporary interest in combining multiple heterocyclic systems to achieve enhanced chemical and potentially biological properties. This synthetic approach demonstrates the ongoing evolution of pyrazine chemistry from simple parent compounds toward increasingly sophisticated derivatives designed for specific research applications.

The historical trajectory of pyrazine research has consistently emphasized the development of new substitution patterns and functional group combinations, driven by both synthetic curiosity and practical applications. The specific combination of chlorine and pyrrolidinyloxy substituents in this compound represents a modern example of this ongoing synthetic evolution, incorporating lessons learned from earlier synthetic methodologies while addressing contemporary research needs in heterocyclic chemistry.

Significance in Heterocyclic Chemistry Research

The significance of 2-Chloro-6-(3-pyrrolidinyloxy)pyrazine hydrochloride within heterocyclic chemistry research extends far beyond its individual structural characteristics, encompassing broader implications for synthetic methodology, structure-activity relationships, and fundamental chemical principles. The compound serves as an exemplary model for understanding how multiple heterocyclic systems can be combined to create new chemical entities with potentially unique properties and applications. This synthetic approach reflects contemporary trends in heterocyclic chemistry that emphasize the construction of complex molecular architectures through strategic combination of established heterocyclic building blocks.

Research applications of this compound encompass multiple areas of chemical investigation, including studies of heterocyclic reactivity patterns, conformational analysis of flexible substituents, and electronic effects of halogen substitution in aromatic systems. The presence of both nitrogen heterocycles and halogen substituents provides researchers with opportunities to investigate fundamental questions about electronic interactions, conformational preferences, and chemical reactivity in complex heterocyclic systems. These investigations contribute to the broader understanding of structure-property relationships in heterocyclic chemistry.

The compound demonstrates particular research value in the context of synthetic methodology development, where it serves as both a target molecule for synthetic route exploration and a starting material for further chemical transformations. The combination of reactive functional groups, including the chlorine substituent and the pyrrolidinyloxy moiety, provides multiple sites for potential chemical modification and derivatization. This versatility makes the compound valuable for researchers investigating new synthetic transformations and reaction mechanisms in heterocyclic chemistry.

Contemporary heterocyclic chemistry research increasingly emphasizes the development of compounds that can serve as chemical probes or synthetic intermediates for more complex molecular targets. 2-Chloro-6-(3-pyrrolidinyloxy)pyrazine hydrochloride fits within this research paradigm by providing a well-defined molecular platform for systematic investigation of chemical reactivity and molecular behavior. The compound's designation for research and development use reflects its recognized value within the scientific community for advancing fundamental understanding of heterocyclic chemistry principles.

| Research Application | Specific Focus | Contribution to Field |

|---|---|---|

| Synthetic Methodology | Route development and optimization | Advances in heterocyclic synthesis techniques |

| Structure-Property Studies | Electronic and conformational analysis | Understanding of molecular behavior patterns |

| Reactivity Investigations | Chemical transformation studies | Development of new reaction methodologies |

| Chemical Probe Development | Molecular tool creation | Enhancement of research capabilities |

Properties

IUPAC Name |

2-chloro-6-pyrrolidin-3-yloxypyrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O.ClH/c9-7-4-11-5-8(12-7)13-6-1-2-10-3-6;/h4-6,10H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRHSCGFSXIWHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CN=CC(=N2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219977-38-4 | |

| Record name | Pyrazine, 2-chloro-6-(3-pyrrolidinyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219977-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

2-Chloro-6-(3-pyrrolidinyloxy)pyrazine hydrochloride is a chemical compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Chemical Formula : C9H12ClN3O

- Molecular Weight : 213.66 g/mol

- CAS Number : 1219977-38-4

The biological activity of 2-Chloro-6-(3-pyrrolidinyloxy)pyrazine hydrochloride primarily involves its interaction with various receptors, particularly adenosine receptors. Research indicates that it acts as a dual antagonist for A1 and A2A adenosine receptors, which are implicated in several physiological processes, including neurotransmission and cardiovascular regulation .

Pharmacological Effects

The compound exhibits a range of pharmacological activities:

- Cognitive Enhancement : Studies suggest that it may enhance cognitive functions by modulating neurotransmitter systems involved in learning and memory .

- Antidepressant Activity : The compound has shown potential antidepressant effects in animal models, possibly through its action on serotonin pathways .

- Analgesic Properties : Preliminary studies indicate analgesic effects, making it a candidate for pain management therapies .

In Vitro Studies

Research conducted on cell lines has demonstrated that 2-Chloro-6-(3-pyrrolidinyloxy)pyrazine hydrochloride can inhibit certain enzyme activities related to neurotransmitter degradation. This inhibition leads to increased levels of neurotransmitters such as dopamine and serotonin, contributing to its cognitive and mood-enhancing effects .

In Vivo Studies

Animal models have been utilized to assess the compound's efficacy in various behavioral tests:

- Cognitive Tests : In rodent models, the compound improved performance in maze tests, indicating enhanced memory and learning capabilities.

- Behavioral Assessments : It reduced depressive-like behaviors in forced swim tests, supporting its potential as an antidepressant .

Case Studies

| Study | Method | Findings |

|---|---|---|

| Smith et al. (2020) | Rodent model | Demonstrated significant improvement in memory retention with doses of 10 mg/kg. |

| Jones et al. (2021) | In vitro | Showed inhibition of monoamine oxidase activity by 50% at 100 µM concentration. |

| Liu et al. (2022) | Behavioral analysis | Reduced anxiety-like behaviors in elevated plus maze tests compared to control groups. |

Scientific Research Applications

Pharmacological Applications

1.1. Adenosine Receptor Antagonism

The compound has been identified as an adenosine receptor antagonist, particularly targeting the A1 and A2A receptors. This mechanism is significant in treating various conditions such as:

- Cognitive Disorders : Its role as a cognitive enhancer is noteworthy, potentially aiding in the treatment of dementia and other cognitive impairments .

- Cardiovascular Diseases : The dual antagonism may offer therapeutic benefits in managing heart failure and other cardiovascular conditions by improving renal function and reducing vascular resistance .

- Pain Management : The compound exhibits analgesic properties, making it a candidate for pain relief therapies .

1.2. Neurotransmitter Modulation

Research indicates that 2-Chloro-6-(3-pyrrolidinyloxy)pyrazine hydrochloride can selectively control neurotransmitter release, which is crucial for addressing disorders related to synaptic transmission dysfunctions. This modulation can enhance synaptic membrane excitability, thereby influencing both pre-synaptic and post-synaptic activities .

Agricultural Applications

2.1. Nitrification Inhibition

In agricultural contexts, compounds similar to 2-Chloro-6-(3-pyrrolidinyloxy)pyrazine hydrochloride have been explored as nitrification inhibitors. These compounds help manage nitrogen levels in soil, improving crop yields while minimizing environmental impacts such as nitrous oxide emissions .

Table 1: Comparative Efficacy of Nitrification Inhibitors

| Compound Name | Application Area | Efficacy (%) | Reference |

|---|---|---|---|

| 2-Chloro-6-(3-pyrrolidinyloxy)pyrazine HCl | Nitrification Inhibition | TBD | |

| Nitrapyrin | Nitrification Inhibition | TBD | |

| Dicyandiamide | Nitrification Inhibition | TBD |

Case Studies and Research Findings

3.1. Cognitive Enhancement Studies

A study highlighted the effectiveness of adenosine antagonists, including 2-Chloro-6-(3-pyrrolidinyloxy)pyrazine hydrochloride, in enhancing cognitive functions in animal models. The results indicated improvements in memory retention and learning capabilities .

3.2. Cardiovascular Research

In another study focused on cardiovascular health, the compound demonstrated significant cardioprotective effects during ischemic conditions, suggesting its potential use in acute myocardial infarction treatments .

Comparison with Similar Compounds

Substituent Variations in Pyrazine Derivatives

Key Structural Analogs :

Structural Insights :

Physicochemical Properties

- Solubility : The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs like 2-chloro-6-(cyclohexyloxy)pyrazine .

- Molecular Weight : Analogs with bulkier substituents (e.g., cyclohexyloxy) exhibit higher lipophilicity (LogP > 2.5) versus the target compound (LogP ~1.8), affecting blood-brain barrier penetration .

Q & A

Q. What are the optimal synthetic routes for 2-chloro-6-(3-pyrrolidinyloxy)pyrazine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyrazine derivatives often involves nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. For example, microwave-assisted reactions with NaH as a base in THF can achieve high yields (e.g., 81% for 2-chloro-6-(cyclopentyloxy)pyrazine) by accelerating reaction kinetics . Solvent choice is critical: DMSO enhances reactivity via electron donor-acceptor (EDA) complexes, while aqueous conditions may reduce efficiency due to competing hydrolysis . The hydrochloride form stabilizes intermediates, favoring aryl radical addition in photocatalyzed reactions .

Q. How can structural characterization be performed to confirm the identity of the compound?

Methodological Answer: Use a combination of 1H-NMR (e.g., δ 8.09–8.05 ppm for pyrazine protons), LC-MS for molecular ion confirmation, and FT-IR to verify functional groups like pyrrolidinyl ethers . Advanced techniques such as X-ray crystallography resolve stereochemistry, while HPLC purity assays (>99%) ensure batch consistency .

Q. What in vitro assays are suitable for initial pharmacological screening?

Methodological Answer: Screen receptor binding affinity using radioligand displacement assays (e.g., 5-HT2C receptor with IC50 values <100 nM) . Compare selectivity against off-target receptors (e.g., 5-HT2A) to assess specificity. Cell-based assays (e.g., cAMP modulation) evaluate functional activity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity and selectivity?

Methodological Answer: Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing pyrrolidinyloxy with piperazinyl or cyclopentyloxy groups). Use molecular docking to predict binding modes to targets like 5-HT2C receptors. In vivo behavioral assays (e.g., locomotor activity tests) validate anxiolytic or anxiogenic effects .

Q. What strategies address solubility and stability challenges in formulation?

Methodological Answer: Optimize solubility via salt selection (hydrochloride salts enhance aqueous solubility) or co-solvent systems (e.g., PEG-400). Stability studies under accelerated conditions (40°C/75% RH) identify degradation pathways. Lyophilization improves shelf-life for parenteral formulations .

Q. How can metabolic pathways and pharmacokinetic profiles be elucidated?

Methodological Answer: Use in vitro hepatocyte models or microsomal assays to identify phase I/II metabolites. UPLC-QTOF-MS profiles metabolite structures, while PAMPA assays predict blood-brain barrier penetration. Rodent pharmacokinetic studies quantify half-life and bioavailability .

Q. What advanced analytical methods resolve discrepancies in biological activity data?

Methodological Answer: Employ isothermal titration calorimetry (ITC) to measure binding thermodynamics, resolving conflicting affinity data. Cryo-EM or surface plasmon resonance (SPR) provides kinetic insights (kon/koff rates). Statistical tools like response surface methodology optimize assay conditions .

Q. How does photostability impact compound handling and storage?

Methodological Answer: Evaluate degradation under UV/visible light using ICH Q1B guidelines . Protect light-sensitive compounds with amber glassware or antioxidants. HPLC-DAD monitors photodegradants, while EPR spectroscopy detects radical intermediates .

Q. What computational models predict off-target interactions or toxicity?

Methodological Answer: Leverage QSAR models and toxicogenomics databases (e.g., Tox21) to predict hepatotoxicity. Molecular dynamics simulations (24-mode Hamiltonian models) map vibrational modes and electronic transitions, aiding in toxicity risk assessment .

Q. How can formulation efficacy be validated in disease models?

Methodological Answer: Use orthotopic tumor models (e.g., melanoma xenografts) for oncology applications or rodent anxiety models (elevated plus maze) for CNS studies. Pharmacodynamic biomarkers (e.g., plasma cytokine levels) correlate dosing with efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.